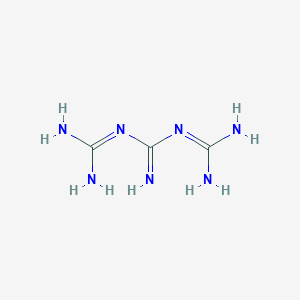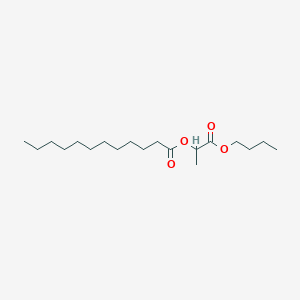
(1-Butoxy-1-oxopropan-2-yl) dodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Butoxy-1-oxopropan-2-yl) dodecanoate is an organic compound with the molecular formula C19H36O4 It is a type of ester, which is formed by the reaction of an alcohol with a carboxylic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Butoxy-1-oxopropan-2-yl) dodecanoate typically involves the esterification reaction between dodecanoic acid and (1-butoxy-1-oxopropan-2-yl) alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. Industrial methods often include the use of automated systems for precise control of temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
(1-Butoxy-1-oxopropan-2-yl) dodecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the butoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used under basic conditions.
Major Products Formed
Oxidation: Dodecanoic acid or ketones.
Reduction: Alcohols such as (1-butoxy-1-oxopropan-2-yl) alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1-Butoxy-1-oxopropan-2-yl) dodecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents
Mecanismo De Acción
The mechanism of action of (1-Butoxy-1-oxopropan-2-yl) dodecanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in various biochemical processes. The compound’s effects are mediated through its ability to interact with enzymes and receptors, influencing cellular functions and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- (1-Butoxy-1-oxopropan-2-yl) butanoate
- (1-Butoxy-1-oxopropan-2-yl) hexanoate
- (1-Butoxy-1-oxopropan-2-yl) octanoate
Uniqueness
(1-Butoxy-1-oxopropan-2-yl) dodecanoate is unique due to its longer carbon chain, which imparts distinct physical and chemical properties.
Propiedades
Número CAS |
5420-45-1 |
|---|---|
Fórmula molecular |
C19H36O4 |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
(1-butoxy-1-oxopropan-2-yl) dodecanoate |
InChI |
InChI=1S/C19H36O4/c1-4-6-8-9-10-11-12-13-14-15-18(20)23-17(3)19(21)22-16-7-5-2/h17H,4-16H2,1-3H3 |
Clave InChI |
KPQUPLMSTJBRMC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)OC(C)C(=O)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





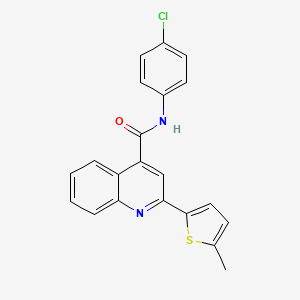
![4-[(2-Nitro-benzylidene)-amino]-phenol](/img/structure/B14736925.png)
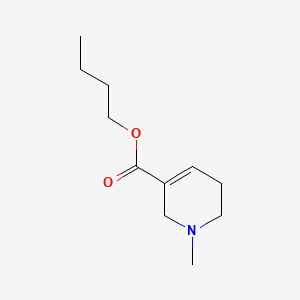

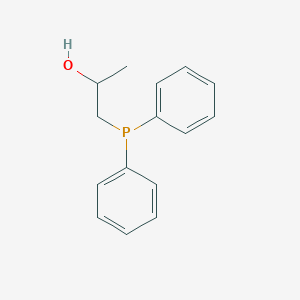
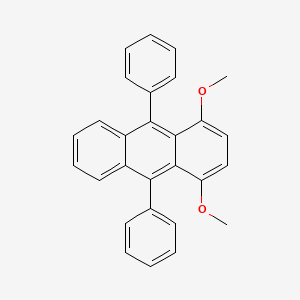


![2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione](/img/structure/B14736970.png)
